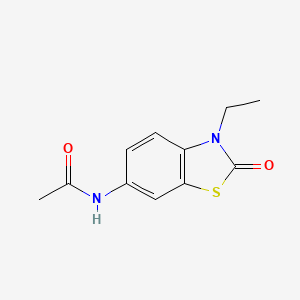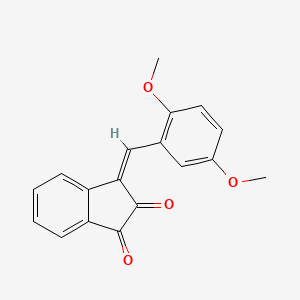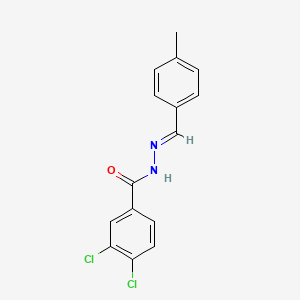![molecular formula C20H14F3N3O B3847498 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide](/img/structure/B3847498.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide
Vue d'ensemble
Description
1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide, also known as harmine, is a natural beta-carboline alkaloid found in several plant species. Harmine has been used for centuries in traditional medicine for the treatment of various diseases. In recent years, harmine has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide is not fully understood, but several studies have suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways. Harmine has been shown to inhibit the activity of several kinases, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which play a crucial role in the pathogenesis of various diseases. Harmine has also been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Harmine has been shown to have several biochemical and physiological effects, including the inhibition of monoamine oxidase A (MAO-A) and the activation of the aryl hydrocarbon receptor (AhR). MAO-A is an enzyme that breaks down neurotransmitters, including serotonin and dopamine, and its inhibition by this compound can lead to increased levels of these neurotransmitters in the brain. The activation of AhR by this compound has been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for use in lab experiments, including its availability and low cost. Harmine is also relatively stable and can be stored for extended periods without significant degradation. However, 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide has several limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has been shown to have low bioavailability, which can limit its therapeutic efficacy.
Orientations Futures
Several future directions for 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide research include the development of novel this compound derivatives with improved pharmacokinetic properties and the investigation of this compound's potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's therapeutic effects and to determine its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
Harmine has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide possesses anticancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation. Harmine has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been investigated for its potential use in the treatment of psychiatric disorders, including depression and anxiety.
Propriétés
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O/c1-11-18-15(14-7-2-3-8-16(14)26-18)10-17(24-11)19(27)25-13-6-4-5-12(9-13)20(21,22)23/h2-10,26H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUSQQZFNBUFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(diphenylmethyl)-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3847426.png)
![3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3847435.png)
![1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione](/img/structure/B3847447.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3847452.png)


![3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3847462.png)
![[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B3847472.png)

![4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B3847493.png)

![3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B3847508.png)


